molecular formula C12H15N7O4 B10961350 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10961350
M. Wt: 321.29 g/mol
InChI Key: JBVXRGRWUCECND-UHFFFAOYSA-N
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Description

4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of hydrazines with 1,3-diketones or their equivalents to form the pyrazole ring.

    Acylation: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the acylated pyrazole with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Halogenated Pyrazoles: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Materials Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: Pyrazole derivatives have shown activity against various microbial strains.

    Anti-inflammatory Agents: Some pyrazole compounds exhibit anti-inflammatory properties.

Industry

    Agriculture: Used in the development of pesticides and herbicides.

    Pharmaceuticals: Potential use in drug development for various therapeutic areas.

Mechanism of Action

The mechanism of action of 4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core and nitro group but lacks the additional functional groups.

    1-Ethyl-3-carboxamide-1H-pyrazole: Similar in structure but without the nitro group.

Uniqueness

4-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15N7O4

Molecular Weight

321.29 g/mol

IUPAC Name

N-(3-carbamoyl-1-ethylpyrazol-4-yl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H15N7O4/c1-4-18-5-7(8(16-18)11(13)20)14-12(21)10-9(19(22)23)6(2)15-17(10)3/h5H,4H2,1-3H3,(H2,13,20)(H,14,21)

InChI Key

JBVXRGRWUCECND-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-]

Origin of Product

United States

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